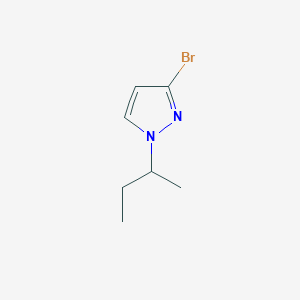

3-溴-1-仲丁基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

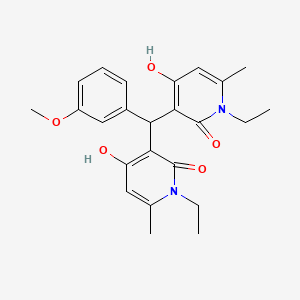

3-Bromo-1-sec-butyl-1H-pyrazole is a chemical compound that serves as a synthetic intermediate . It is used in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .

Synthesis Analysis

The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates are then oxidized using bromine to afford a variety of pyrazoles .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .科学研究应用

新颖的合成方法

- 开发了一种创新的高效路线来合成 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺,与以前的方法相比,它提供了一种更通用的方法。此技术涉及选择性的桑德迈尔反应,并允许以良好的收率制备吡唑溴化物 M. Bobko 等,2012.

结构分析和互变异构

- 通过多核磁共振光谱和 X 射线晶体学检查了 4-溴-1H-吡唑的互变异构。发现 3-溴互变异构体在固态和溶液中均占优势。DFT 计算支持对 3-溴互变异构体的偏好 S. Trofimenko 等,2007.

分子相互作用和互变异构

- 讨论了带有 C-芳基和 C-卤素取代基的 NH-吡唑的行为与环状互变异构的关系。该研究包括低温核磁共振和 DFT 计算,以分析这些吡唑的互变异构 M. García 等,2010.

生物活性与应用

抗菌活性

- 合成了新的 (Z)-3-溴-4-(1,3-二芳基-1H-吡唑-4-基)丁-3-烯-2-酮和 4-(3-甲基-1-苯基-1H-吡唑-5-基)-1,3-二芳基-1H-吡唑,并评估了它们的抗菌和抗真菌活性。这些化合物对各种细菌和真菌菌株表现出显着的活性 R. Pundeer 等,2013.

抗增殖剂

- 合成了新型的 1-芳基-3,5-双(杂)芳基吡唑衍生物,并对乳腺癌和白血病细胞表现出显着的细胞毒性作用,通过凋亡诱导细胞死亡。这项研究强调了这些化合物作为抗增殖剂的潜力 H. Ananda 等,2017.

有机合成中的催化活性

- 合成了新型的多核铜(I)吡唑盐配合物,并证明了在烯烃环丙烷化中的催化活性。这突出了此类配合物在催化重要的化学转化中的效用 A. Maspero 等,2003.

安全和危害

The safety data sheet for a related compound, 4-Bromo-1-methyl-1H-pyrazole, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their significance in various sectors of the chemical industry, including medicine and agriculture . Future research will likely continue to explore diverse methods for accessing the pyrazole moiety, utilizing transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

属性

IUPAC Name |

3-bromo-1-butan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQLISBTWFOGIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)